![molecular formula C5H7F5 B3040087 1,1,1,2,2-Pentafluoropentane CAS No. 154381-43-8](/img/structure/B3040087.png)
1,1,1,2,2-Pentafluoropentane
Overview
Description
1,1,1,2,2-Pentafluoropentane is a chemical compound with the molecular formula C5H7F5. It has an average mass of 162.101 Da and a monoisotopic mass of 162.046783 Da .
Molecular Structure Analysis
The 1,1,1,2,2-Pentafluoropentane molecule contains a total of 16 bonds. There are 9 non-H bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
1,1,1,2,2-Pentafluoropentane has a density of 1.2±0.1 g/cm3, a boiling point of 48.7±8.0 °C at 760 mmHg, and a vapor pressure of 320.8±0.1 mmHg at 25°C. The enthalpy of vaporization is 28.0±3.0 kJ/mol, and the flash point is -3.1±5.3 °C. The index of refraction is 1.301, and the molar refractivity is 26.0±0.3 cm3 .Scientific Research Applications
- Pentafluoropentane is commonly used as a refrigerant due to its low boiling point and non-flammability. It serves as a replacement for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in air conditioning systems and refrigerators .
Refrigerants and Air Conditioning
These applications highlight the versatility of 1,1,1,2,2-Pentafluoropentane across various scientific and industrial domains. Its unique properties continue to drive research and innovation in these fields . If you need further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
1,1,1,2,2-pentafluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAVUSWPXRQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)2(CH2)3H, C5H7F5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoropentane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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